molecular formula C21H22F3N3O4 B11666650 N'-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

N'-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

Cat. No.: B11666650
M. Wt: 437.4 g/mol
InChI Key: WLBCEUILRJRLSP-OPEKNORGSA-N
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Description

N’-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including methoxy, methyl, propan-2-yl, nitro, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide typically involves the condensation of 4-methoxy-2-methyl-5-(propan-2-yl)benzaldehyde with 2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-2-methyl-5-(propan-2-yl)benzoic acid.

    Reduction: Formation of 2-[2-amino-4-(trifluoromethyl)phenyl]acetohydrazide.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-Methoxy-2-methylphenyl]methylidene]-2-[2-nitrophenyl]acetohydrazide
  • N’-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitrophenyl]acetohydrazide

Uniqueness

N’-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22F3N3O4

Molecular Weight

437.4 g/mol

IUPAC Name

N-[(E)-(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H22F3N3O4/c1-12(2)17-8-15(13(3)7-19(17)31-4)11-25-26-20(28)9-14-5-6-16(21(22,23)24)10-18(14)27(29)30/h5-8,10-12H,9H2,1-4H3,(H,26,28)/b25-11+

InChI Key

WLBCEUILRJRLSP-OPEKNORGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1/C=N/NC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(C)C)OC

Canonical SMILES

CC1=CC(=C(C=C1C=NNC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(C)C)OC

Origin of Product

United States

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